2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide
CAS No.: 1707586-24-0
Cat. No.: VC7400820
Molecular Formula: C12H10N4O2S
Molecular Weight: 274.3
* For research use only. Not for human or veterinary use.
![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide - 1707586-24-0](/images/structure/VC7400820.png)
Specification
CAS No. | 1707586-24-0 |
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Molecular Formula | C12H10N4O2S |
Molecular Weight | 274.3 |
IUPAC Name | 2-(3-cyanoanilino)pyridine-3-sulfonamide |
Standard InChI | InChI=1S/C12H10N4O2S/c13-8-9-3-1-4-10(7-9)16-12-11(19(14,17)18)5-2-6-15-12/h1-7H,(H,15,16)(H2,14,17,18) |
Standard InChI Key | AAKSLKIASINNQU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C#N |
Introduction
Synthetic Routes and Methodologies
The synthesis of 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide likely follows a multistep protocol analogous to other pyridine-3-sulfonamide derivatives. A plausible route involves:
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Sulfonation of Pyridine: Starting with pyridine, sulfonation at the 3-position using chlorosulfonic acid yields pyridine-3-sulfonyl chloride.
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Amination: Reaction with ammonia or an ammonium source converts the sulfonyl chloride to pyridine-3-sulfonamide.
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Nucleophilic Aromatic Substitution: Introduction of the 3-cyanoaniline group at the 2-position of the pyridine ring via Ullmann coupling or Buchwald-Hartwig amination, facilitated by transition metal catalysts like copper or palladium .
Alternative approaches may utilize pre-functionalized pyridine intermediates. For example, 4-chloropyridine-3-sulfonamide—a common precursor in antifungal agent synthesis—could undergo displacement with 3-cyanoaniline under basic conditions . Optimization of reaction parameters (e.g., temperature, solvent, catalyst) would be critical to achieving high yields and purity.
Analytical Characterization
Characterization of 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide would involve:
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Spectroscopy:
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¹H/¹³C NMR: To confirm the substitution pattern and functional groups.
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IR Spectroscopy: Identification of -SO₂NH₂ (∼1150 cm⁻¹, asymmetric stretching) and -CN (∼2240 cm⁻¹).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
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Chromatography: HPLC or GC-MS for purity assessment.
Comparative data from analogous compounds suggest a melting point range of 180–220°C and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Comparative Analysis with Structural Analogs
The table highlights that electron-withdrawing groups (e.g., -Cl, -CN) enhance antifungal efficacy, likely by increasing electrophilicity and target binding .
Future Directions and Research Opportunities
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Synthesis Optimization: Developing greener synthetic routes (e.g., microwave-assisted or catalytic methods) to improve yield and scalability.
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Biological Profiling: Evaluating the compound against fungal, bacterial, and cancer cell lines to identify lead applications.
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the cyano and sulfonamide groups to enhance potency and selectivity.
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Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.
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